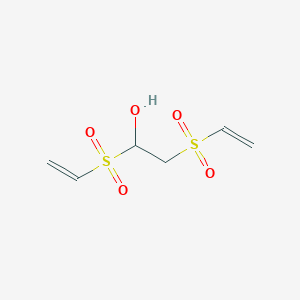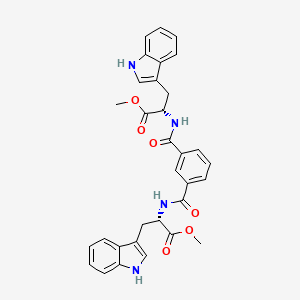![molecular formula C22H15ClN2O B14263325 (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one CAS No. 137679-43-7](/img/structure/B14263325.png)
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is a complex organic compound with a unique structure that includes an anilino group, a chlorophenyl group, and a naphthalenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one typically involves the condensation of 4-chloroaniline with 2-hydroxy-1-naphthaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenones.
Applications De Recherche Scientifique
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-4-Anilino-2-[(4-fluorophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-bromophenyl)imino]naphthalen-1(2H)-one
- (2Z)-4-Anilino-2-[(4-iodophenyl)imino]naphthalen-1(2H)-one
Uniqueness
(2Z)-4-Anilino-2-[(4-chlorophenyl)imino]naphthalen-1(2H)-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
137679-43-7 |
|---|---|
Formule moléculaire |
C22H15ClN2O |
Poids moléculaire |
358.8 g/mol |
Nom IUPAC |
4-anilino-2-(4-chlorophenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C22H15ClN2O/c23-15-10-12-17(13-11-15)25-21-14-20(24-16-6-2-1-3-7-16)18-8-4-5-9-19(18)22(21)26/h1-14,24H |
Clé InChI |
WOLRQBPLYONJJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=NC3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


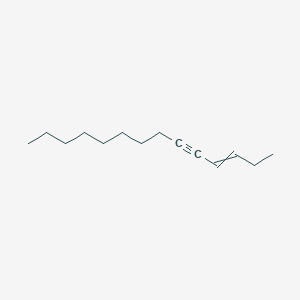
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)

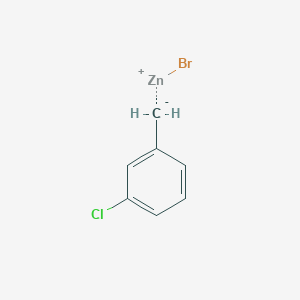
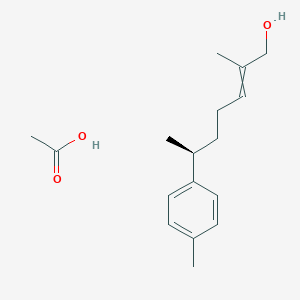
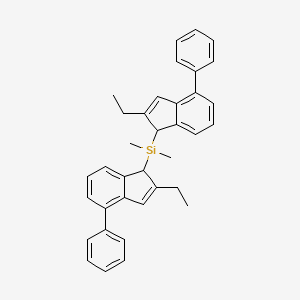

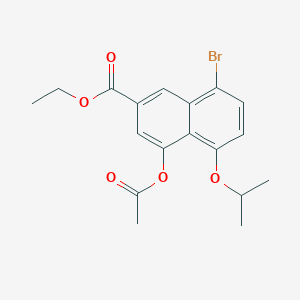


phosphanium perchlorate](/img/structure/B14263295.png)

